A-192621 vs. ETA and Other ETB Antagonists: Quantified Receptor Selectivity
A-192621 demonstrates a high degree of selectivity for the ETB receptor over the ETA receptor. In competitive binding assays using cloned human receptors, A-192621 inhibited [125I]-ET-1 binding to ETB receptors with an IC50 of 4.5 nM and a Ki of 8.8 nM, whereas binding to ETA receptors was only inhibited with an IC50 of 4280 nM and a Ki of 5600 nM [1]. This translates to a 636-fold selectivity for ETB over ETA based on IC50 values. For comparison, the peptide-based ETB antagonist BQ-788 has a reported IC50 of 1.2 nM at the human ETB receptor [2], and the dual ETA/ETB antagonist bosentan exhibits much lower selectivity.
| Evidence Dimension | Receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | ETB: 4.5 nM; ETA: 4280 nM |
| Comparator Or Baseline | BQ-788: ETB IC50 = 1.2 nM; Bosentan: non-selective (Ki values ~4-40 nM for ETA, ~40-100 nM for ETB) |
| Quantified Difference | A-192621 is 636-fold selective for ETB over ETA. It is less potent at ETB than BQ-788 (4.5 nM vs 1.2 nM) but offers a non-peptide structure and oral bioavailability. |
| Conditions | [125I]-ET-1 binding assay using cloned human ETB and ETA receptors. |
Why This Matters
The 636-fold selectivity ensures that ETB-specific effects can be studied in vitro and in vivo with minimal confounding from ETA receptor blockade, a critical requirement for experiments aiming to dissect the distinct physiological roles of these two receptor subtypes.
- [1] A-192621 Product Page. MedChemExpress. (n.d.). View Source
- [2] BQ-788 Product Page. MedChemExpress. (n.d.). View Source
